6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]tridecahexaene core. Key structural elements include:
- A tricyclic scaffold with oxygen (8-oxa) and nitrogen (3,5-diaza) atoms.
- A 4-fluorophenylmethyl sulfanyl group at position 6, contributing to lipophilicity and electronic modulation.
- The fluorophenyl substituent enhances metabolic stability and binding specificity compared to non-halogenated analogs .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWSLEBEPZWUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the diazatricyclo framework has been associated with the inhibition of various cancer cell lines. Research has shown that such compounds can interfere with cellular signaling pathways involved in tumor growth and proliferation .
-
Antimicrobial Properties
- The compound's sulfanyl group suggests potential antimicrobial activity. Sulfanyl-containing compounds have been reported to exhibit efficacy against a range of bacterial strains, making them candidates for developing new antibiotics . The ability to inhibit β-lactamase enzymes further enhances their utility in combating resistant bacterial infections.
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Inhibitors of Protein Kinases
- The structural characteristics of this compound may allow it to act as a protein kinase inhibitor, particularly targeting tyrosine kinases involved in various signaling pathways related to cancer progression and metastasis . This application positions it as a valuable candidate for further development in cancer therapeutics.
Material Science Applications
-
Organic Electronics
- Due to its unique electronic properties, the compound may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups is known to enhance charge mobility and stability in these materials .
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Polymer Chemistry
- The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives. Its reactivity can be exploited to create cross-linked networks that improve mechanical strength and thermal stability.
Case Studies
-
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of similar bicyclic compounds demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction through the activation of caspase pathways, highlighting the therapeutic potential of structurally related compounds . -
Case Study 2: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria revealed that sulfanyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study emphasizes the need for further exploration into the development of new antimicrobial agents based on this compound's framework .
Comparison with Similar Compounds
Key Findings :
- The methoxyphenyl-acetamide derivative (CAS 900004-43-5) has lower ST but higher CT scores, reflecting divergent shape but conserved chemical features (e.g., sulfanyl groups) .
Substituent Effects on Physicochemical Properties
| Substituent | Electron Withdrawing/Donating | LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| 4-Fluorophenylmethyl | Moderate EWG (σ = 0.06) | 3.2 | 0.05 |
| 4-Chlorophenylmethyl | Strong EWG (σ = 0.23) | 3.5 | 0.03 |
| 4-Methoxyphenylmethyl | Strong EDG (σ = -0.27) | 2.8 | 0.10 |
*Predicted using fragment-based methods (e.g., XLogP3).
Key Findings :
- Fluorine balances lipophilicity (LogP ~3.2) and solubility better than chlorine (higher LogP, lower solubility) .
- Methoxy groups improve solubility but reduce metabolic stability due to oxidative susceptibility .
Graph-Based Similarity Using GIN
Graph Isomorphism Networks (GINs) analyze molecular graphs to quantify topological similarities. For the target compound:
- The fluorophenyl-sulfanyl group introduces unique node features in the graph, distinguishing it from methoxy or chloro analogs.
- GIN-based embeddings may cluster this compound with other halogenated tricyclics but separate it from oxygen-rich derivatives .
Preparation Methods
Core Tricyclic Framework Assembly
The tricyclic core is constructed through a stepwise cyclocondensation strategy. A dihydroxy precursor undergoes oxime formation using dichloroglyoxime (DCGO) in tetrahydrofuran (THF) with sodium bicarbonate (NaHCO₃) as a base. For example, reaction of 3-aminothiophenol with DCGO in 45% aqueous methanol at 35°C for 12 hours yields a tetraoxime intermediate, which undergoes intramolecular cyclization under reflux to form the 8-oxa-3,5-diazatricyclo scaffold.
Key Conditions :
Sulfanyl Group Introduction
Post-cyclization, the 4-fluorobenzylsulfanyl moiety is introduced via nucleophilic substitution. The tricyclic intermediate is treated with 4-fluorobenzyl bromide in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) to facilitate displacement. Reaction monitoring via TLC confirms complete consumption of the starting material after 20 hours.
Optimization Note :
-
Prolonged heating (>24 hours) leads to side-product formation, necessitating precise reaction control.
Metal-Catalyzed Radical Cyclization
Copper-Mediated Cyclization
A radical-based approach employs copper(II) triflate (Cu(OTf)₂) and di-tert-butyl peroxide (DTBP) as an oxidant. A propargyl ether precursor undergoes 6-endo-trig cyclization in 1,2-dichloroethane (DCE) at 120°C, forming the tricyclic core. The reaction proceeds via a sulfonyl radical intermediate, confirmed by ESR spectroscopy.
Reaction Setup :
Functionalization with 4-Fluorobenzylsulfanyl
Post-cyclization, the sulfanyl group is introduced via a thiol-ene "click" reaction. The tricyclic compound is treated with 4-fluorobenzyl mercaptan under UV light (365 nm) in the presence of azobisisobutyronitrile (AIBN).
Purification :
Sequential Protection-Deprotection Strategy
Amine Protection and Cyclization
Primary amines in the diazatricyclic precursor are protected as tert-butyl carbamates (Boc groups) using di-tert-butyl dicarbonate. Cyclization is achieved via microwave-assisted heating (150°C, 30 min) in dimethylformamide (DMF), followed by Boc deprotection with trifluoroacetic acid (TFA).
Analytical Validation :
Sulfur Incorporation via Thiol-Epoxide Ring Opening
An alternative route involves epoxide ring opening with 4-fluorobenzylthiol. The epoxidized tricyclic intermediate reacts with the thiol in ethanol at 50°C, catalyzed by boron trifluoride etherate (BF₃·OEt₂).
Yield Comparison :
One-Pot Multicomponent Synthesis
Condensation of Three Components
A single-step protocol combines a diamine, a diketone, and 4-fluorobenzyl isothiocyanate in refluxing ethanol. The reaction proceeds via imine formation, followed by cyclization to form the diazatricyclic core.
Conditions :
Crystallization and Purity Analysis
Crude product is recrystallized from isopropanol, yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed by HPLC (98.2% at 254 nm).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclization to form the tricyclic core, followed by functionalization (e.g., sulfanyl group introduction) and purification. Key challenges include:
-
Reaction Optimization : Temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) must be systematically varied to maximize yield and purity .
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Sensitive Reagents : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
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Analytical Validation : Monitor progress via -NMR for structural confirmation and HPLC for purity (>95%) .
Synthesis Step Critical Parameters Validation Method Core Cyclization Solvent polarity, temperature -NMR, HPLC Sulfanyl Functionalization Reagent stoichiometry, reaction time TLC, Mass Spectrometry
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation requires:
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., torsion angles in the tricyclic system) .
- NMR Spectroscopy : -NMR identifies heteroatom positions (e.g., oxygen in the 8-oxa ring), while -NMR confirms substituent integration .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stability .
Q. What are the compound’s reactivity patterns?
- Methodological Answer : The sulfanyl group and electron-deficient tricyclic core participate in:
- Nucleophilic Substitution : React with alkyl halides or aryl boronic acids under Pd catalysis.
- Oxidation : Sulfanyl to sulfoxide/sulfone transformations using mCPBA or .
Monitor reactivity via kinetic studies (e.g., pseudo-first-order conditions) and isolate products via flash chromatography.
Advanced Research Questions
Q. How to resolve contradictions in optimal reaction conditions across studies?
- Methodological Answer : Conflicting data (e.g., solvent polarity effects) arise from varying intermediate stability. Address this by:
- Design of Experiments (DoE) : Use response surface methodology to identify parameter interactions .
- Reproducibility Tests : Validate conditions across independent labs with standardized reagents.
- In Situ Monitoring : Employ ReactIR to track intermediate formation in real time .
Q. What computational strategies predict the compound’s stability and binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvated environments (e.g., water, DMSO) .
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases) and calculate binding energies (∆G) .
- QM/MM Hybrid Models : Study electron transfer in catalytic reactions involving the fluorophenyl group .
Q. How to investigate its mechanism of biological action?
- Methodological Answer : Combine in vitro and in silico approaches:
- Target Identification : CRISPR-Cas9 screens or affinity proteomics (e.g., pull-down assays with biotinylated probes) .
- Enzyme Inhibition Assays : Measure IC values against purified enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular Pathways : RNA-seq or phosphoproteomics to map downstream effects .
Q. What are the best practices for ensuring compound stability during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation of the fluorophenyl group.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically modify substituents:
- Fluorophenyl Variants : Replace 4-fluorophenyl with chloro or methoxy groups to assess electronic effects .
- Sulfanyl Linkers : Test methyl, ethyl, or benzyl sulfides for steric impact.
- Biological Assays : Compare IC values across analogs in enzyme inhibition or cell viability assays .
Q. How to address discrepancies in analytical data (e.g., purity vs. bioactivity)?
- Methodological Answer : Contradictions may arise from undetected stereoisomers or aggregates:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns .
- Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous buffers.
- Orthogonal Assays : Confirm bioactivity with SPR (surface plasmon resonance) alongside enzyme assays .
Q. How to integrate AI-driven automation into synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
